Ponceau SX

Description

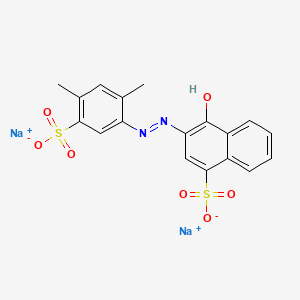

Structure

3D Structure of Parent

Properties

CAS No. |

4548-53-2 |

|---|---|

Molecular Formula |

C18H16N2NaO7S2 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C18H16N2O7S2.Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |

InChI Key |

VFSIIPVBUFWKCF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C.[Na] |

Other CAS No. |

4548-53-2 |

physical_description |

Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992) |

solubility |

Soluble (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

Ponceau S: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Ponceau S, a vibrant red anionic azo dye, serves as an invaluable tool in the modern molecular biology laboratory. Its primary application lies in the rapid and reversible staining of proteins immobilized on membranes, such as nitrocellulose and polyvinylidene fluoride (PVDF), following electrophoretic transfer.[1][2] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative parameters associated with the use of Ponceau S, tailored for professionals in research and drug development.

Core Principles of Ponceau S Staining

The utility of Ponceau S stems from its ability to non-covalently bind to proteins, allowing for a transient visualization of the total protein profile on a Western blot membrane. This serves as a critical quality control step to assess protein transfer efficiency and uniformity across the membrane before proceeding with immunodetection.

The mechanism of staining is twofold. The negatively charged sulfonate groups of the Ponceau S dye interact with positively charged amino acid residues (like lysine and arginine) on the proteins.[1] Additionally, the dye binds to non-polar, hydrophobic regions of the proteins.[1] This interaction is pH-dependent, with the acidic environment of the staining solution protonating the amino groups of proteins, thereby enhancing the electrostatic interaction with the anionic dye.

A key advantage of Ponceau S is its reversibility.[3] The non-covalent binding allows for the easy removal of the stain with simple water or buffer washes, leaving the proteins accessible for subsequent antibody binding in Western blotting procedures without interference.

Quantitative Data Summary

The concentration of Ponceau S and the composition of the staining solution can be varied, though a common formulation provides optimal results for most applications. The following tables summarize key quantitative data for the preparation and use of Ponceau S.

Table 1: Ponceau S Staining Solution Formulations

| Component | Common Concentration | Alternative Concentrations | Solvent |

| Ponceau S | 0.1% (w/v)[3] | 0.01% to 2% (w/v)[4] | 5% (v/v) Acetic Acid[3] |

| Acetic Acid | 5% (v/v)[3] | 1% to 20% (v/v)[4] | Distilled Water |

| Sulfosalicylic Acid | - | 30% (w/v)[2][5] | Distilled Water |

| Trichloroacetic Acid (TCA) | - | 30% (w/v)[2][5] | Distilled Water |

Note: While various formulations exist, a solution of 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid is widely used and commercially available. Studies have shown that a more dilute and cost-effective solution of 0.01% Ponceau S in 1% acetic acid can also provide comparable results.[5]

Table 2: Key Experimental Parameters

| Parameter | Duration | Notes |

| Staining Time | 1 to 10 minutes[1][4][5] | Shorter times (1-2 minutes) are often sufficient.[5] |

| Destaining | 1 to 5 minutes per wash[1][5] | Typically requires several washes with water or buffer (e.g., TBS-T). |

| Detection Limit | Approximately 100-250 ng of protein[6][7] | Less sensitive than some other stains like Coomassie Blue.[3][8] |

Experimental Protocols

Below are detailed methodologies for the preparation of Ponceau S staining solution and the subsequent staining and destaining of protein-laden membranes.

Preparation of 0.1% Ponceau S in 5% Acetic Acid

This protocol outlines the preparation of 100 mL of a standard Ponceau S staining solution.

Materials:

-

Ponceau S powder

-

Glacial acetic acid

-

Distilled water

-

Graduated cylinders

-

Stir plate and stir bar

-

Storage bottle

Procedure:

-

Measure 95 mL of distilled water using a graduated cylinder and pour it into a beaker.

-

Add 5 mL of glacial acetic acid to the water. Caution: Handle glacial acetic acid in a fume hood.

-

Weigh out 0.1 g (100 mg) of Ponceau S powder.

-

Add the Ponceau S powder to the acetic acid solution.

-

Place the beaker on a stir plate with a stir bar and stir until the powder is completely dissolved.

-

Transfer the solution to a labeled storage bottle. The solution is stable at room temperature.

Staining and Destaining Protocol for Western Blot Membranes

This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes after transfer.

Materials:

-

Membrane with transferred proteins

-

Ponceau S staining solution

-

Distilled water or Tris-buffered saline with Tween 20 (TBS-T)

-

Shallow tray for staining

-

Orbital shaker (optional)

Procedure:

-

Post-Transfer Wash (Optional): Briefly rinse the membrane with distilled water to remove any residual transfer buffer.

-

Staining: Place the membrane in a clean, shallow tray. Add a sufficient volume of Ponceau S staining solution to completely submerge the membrane. Incubate for 1-10 minutes at room temperature with gentle agitation.[4][5]

-

Image Acquisition: After incubation, briefly rinse the membrane with distilled water to remove excess stain from the background.[3] The protein bands should now be visible as red/pink bands. At this stage, the membrane can be imaged to document the transfer efficiency.

-

Destaining: To completely remove the Ponceau S stain, wash the membrane with several changes of distilled water or TBS-T.[3] Each wash should be for 1-5 minutes with gentle agitation.[1][5] Continue washing until the red color is no longer visible on the protein bands and the background is clear.

-

Proceed with Immunodetection: Once the stain is completely removed, the membrane can be moved to the blocking step of the Western blotting protocol.[3]

Visualizations

Experimental Workflow for Ponceau S Staining

Caption: Workflow for reversible protein staining on a Western blot membrane using Ponceau S.

Logical Relationship of Ponceau S Staining Components

Caption: Interaction between Ponceau S dye, protein, and the acidic environment leading to staining.

References

- 1. conductscience.com [conductscience.com]

- 2. Ponceau S - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 5. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 8. owl.fish.washington.edu [owl.fish.washington.edu]

Ponceau S Staining: Principles, Mechanisms, and Protocols for Protein Detection

An In-depth Technical Guide for Researchers and Scientists

Ponceau S staining is a widely used, rapid, and reversible method for the detection of protein bands on membranes such as nitrocellulose and polyvinylidene fluoride (PVDF) following electrophoretic transfer.[1][2] Its utility lies in its ability to provide a quick visual confirmation of transfer efficiency before proceeding to the more time-consuming steps of immunodetection in Western blotting.[3] This guide provides a comprehensive overview of the core principles, mechanisms, and detailed protocols associated with Ponceau S staining.

Core Principle and Mechanism

Ponceau S (also known as Acid Red 112) is a negatively charged, red-colored diazo dye.[2][4] The staining mechanism is based on the electrostatic and non-covalent interactions between the dye molecules and proteins immobilized on a membrane.[5]

-

Electrostatic Interactions: The acidic staining solution (typically containing acetic acid) protonates the amino groups on proteins, giving them a net positive charge. The negatively charged sulfonate groups of the Ponceau S dye then bind to these positively charged amino acids, such as lysine and arginine.[6]

-

Non-Covalent Interactions: Ponceau S also binds to the non-polar or hydrophobic regions of proteins through non-covalent interactions.[5]

This binding is transient and reversible, which is a key advantage of the technique. The stain can be easily removed by washing with water, an alkaline solution, or a buffer like Tris-Buffered Saline with Tween 20 (TBST), leaving the proteins available for subsequent immunodetection without interference.[6][7] The staining process results in reddish-pink protein bands against a clear background.[8] It is important to note that Ponceau S is not suitable for use with positively charged nylon membranes, as the strong electrostatic interaction makes the stain difficult to remove.[5][6]

Quantitative Data Summary

The effectiveness of Ponceau S staining can be influenced by the composition of the staining solution and its inherent detection limits compared to other protein stains.

Table 1: Comparison of Common Ponceau S Staining Formulations

| Ponceau S Conc. (w/v) | Acid & Conc. (v/v) | Key Characteristics | Reference |

| 0.1% | 5% Acetic Acid | Most common standard formulation. Balances band clarity with ease of reversibility. | [2][9] |

| 0.01% | 1% Acetic Acid | A low-cost formulation offering comparable protein detection sensitivity for routine use. | [4] |

| 0.001% - 2% | 1% - 20% Acetic Acid | Studies show that a wide range of concentrations can work effectively. | [4][6] |

| 2% | 30% Trichloroacetic Acid (TCA) & 30% Sulfosalicylic Acid | An alternative formulation using different acids. | [2] |

A study found that protein detection sensitivity remained constant irrespective of Ponceau S concentration (between 0.001% and 2%) or the type of acid used (acetic acid, TCA, or sulfosalicylic acid).[6]

Table 2: Detection Sensitivity of Ponceau S Compared to Other Stains

| Stain | Detection Limit (per band) | Reversibility | Membrane Compatibility |

| Ponceau S | ~200 - 250 ng | Yes | PVDF, Nitrocellulose, Cellulose Acetate |

| Coomassie Brilliant Blue | ~50 ng | No (Irreversible) | Primarily PVDF |

| Amido Black | ~50 ng | Reversible (with difficulty) | PVDF, Nitrocellulose |

While Ponceau S is less sensitive than stains like Coomassie Brilliant Blue, its key advantage is its reversibility, which allows for downstream applications like Western blotting on the same membrane.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of staining solution and the staining/destaining procedures for Western blot membranes.

3.1. Preparation of Staining Solution (0.1% Ponceau S in 5% Acetic Acid)

This is the most common formulation for preparing a Ponceau S working solution.[9]

-

Reagents & Materials:

-

Ponceau S powder (tetrasodium salt)

-

Glacial Acetic Acid

-

Distilled or Deionized Water

-

Graduated cylinders and a 100 mL volumetric flask

-

Stir bar and magnetic stir plate

-

-

Procedure (for 100 mL):

-

Measure 95 mL of distilled water and pour it into a beaker or flask.

-

Carefully add 5 mL of glacial acetic acid to the water.

-

Weigh 100 mg (0.1 g) of Ponceau S powder and add it to the acetic acid solution.[9]

-

Mix using a magnetic stirrer until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[9]

-

3.2. Staining and Destaining Protocol for Western Blot Membranes (PVDF/Nitrocellulose)

This protocol is performed after protein transfer from the gel to the membrane and before the blocking step.[9]

-

Procedure:

-

Post-Transfer Wash (Optional but Recommended): After completing the protein transfer, briefly rinse the membrane in distilled or deionized water for 1-5 minutes to remove residual transfer buffer.[9][10] Some protocols suggest three washes of 5 minutes each.[1]

-

Staining: Immerse the membrane completely in the Ponceau S staining solution. Incubate for 5 to 10 minutes at room temperature with gentle agitation on a shaker.

-

Washing/Destaining: Remove the staining solution (it can often be reused).[4] Rinse the membrane with several changes of distilled water for 30 seconds to 1 minute each, or until the background is clear and the protein bands are distinctly visible as red/pink lines.[1][9]

-

Documentation: Immediately document the stained membrane by scanning or photographing it. This is a critical step as the stain intensity can fade over time. The image serves as a record of transfer efficiency and total protein loading.

-

Thorough Destaining: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with TBST or deionized water.[6] At least three washes of 5-10 minutes each at room temperature on a shaker are recommended. Alternatively, a 0.1M NaOH solution can be used for rapid destaining (1-2 minutes), followed by rinses in water.[6][7][10]

-

Blocking: Once the stain is no longer visible, proceed with the blocking step as required by your Western blot protocol.[9]

-

Interpretation and Troubleshooting

Ponceau S staining is a valuable checkpoint that can help identify issues early in the Western blot process, saving time and reagents.[9]

-

Successful Stain: Crisp, discrete bands are visible across all lanes, indicating successful protein transfer. The intensity can provide a qualitative assessment of protein loading consistency.[9]

-

No Bands (but ladder is visible): If a pre-stained ladder has transferred but no sample bands are visible, the issue likely lies with the sample preparation (e.g., low protein concentration).[9]

-

No Bands (and ladder is not visible): This suggests a failure in the transfer step itself. Check transfer conditions, buffer composition, and ensure proper gel-membrane contact.[9]

-

Smeared Bands: This may indicate protein degradation, issues with gel electrophoresis (e.g., insufficient SDS), or overloading of the protein sample.[9]

-

Inconsistent or Patchy Staining: White spots or areas with no staining often point to air bubbles between the gel and the membrane during transfer, which prevent proper protein migration.[9]

References

- 1. conductscience.com [conductscience.com]

- 2. Ponceau S - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stellarscientific.com [stellarscientific.com]

- 8. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 9. bitesizebio.com [bitesizebio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of Ponceau SX for Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau SX, also known as C.I. Food Red 1, is a synthetic azo dye belonging to the Ponceau family of dyes.[1] While historically used as a food colorant, its application in modern research, particularly in the staining of proteins and tissues, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its use in staining applications, including Western blotting and histological analysis.

Chemical and Physical Properties

This compound is a red, water-soluble dye that appears as red crystals in its solid form.[2] Its chemical structure, characterized by an azo bond linking two substituted naphthalene sulfonic acid moieties, is responsible for its chromophoric properties.

General Properties

A summary of the general chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate | [3] |

| Synonyms | C.I. 14700, Food Red 1, FD&C Red No. 4 | [1][4] |

| CAS Number | 4548-53-2 | [5] |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [5] |

| Molecular Weight | 480.42 g/mol | [5] |

| Appearance | Red crystals or powder | [2] |

| Color in Solution | Yellowish-red | [2] |

Solubility

This compound is known for its good solubility in water and slight solubility in ethanol.[4] This property is crucial for the preparation of staining solutions.

| Solvent | Temperature | Solubility | Reference |

| Water | 30 °C | 130.4 g/L | [3] |

| Ethanol | - | Slightly soluble | [4] |

Spectral Properties

The spectral characteristics of this compound are fundamental to its function as a stain, allowing for the visualization and quantification of stained molecules.

| Property | Value | Conditions | Reference |

| λmax (Absorbance) | 500 nm | In water | [4] |

| Molar Absorptivity (ε) | Not specified |

Stability

This compound exhibits stability under various conditions, although it can be sensitive to strong acids and bases, as well as light. In acidic solutions, it maintains a red color, while in alkaline solutions, it can shift to a yellow or orange hue.[3] It is important to consider these stability parameters when preparing and storing this compound solutions.

| Condition | Observation | Reference |

| Strong Sulfuric Acid | Deep red, precipitates upon dilution | [4] |

| Nitric Acid | Orange, then turns yellow | [4] |

| Strong Hydrochloric Acid | Red color deepens slightly | [4] |

| Strong Sodium Hydroxide | Turns orange | [4] |

| Light Exposure | Sensitive, can lead to photodegradation | [6][7] |

Staining Mechanism

The staining mechanism of this compound is primarily based on electrostatic and non-covalent interactions between the dye molecules and the target biomolecules, most notably proteins.

-

Electrostatic Interactions: this compound is an anionic dye, carrying negative charges on its sulfonate groups. In an acidic staining solution, the amino groups of proteins are protonated, resulting in a net positive charge. The negatively charged this compound molecules then bind to these positively charged amino acid residues (such as lysine and arginine) through electrostatic interactions.

-

Non-covalent Interactions: In addition to electrostatic binding, this compound can also interact with the non-polar or hydrophobic regions of proteins through non-covalent bonds.

This combination of interactions allows for rapid and reversible staining, which is particularly advantageous in applications like Western blotting where subsequent immunodetection is required. The reversibility of the stain is achieved by washing with a neutral or slightly alkaline buffer, which disrupts the electrostatic interactions.

Experimental Protocols

This compound is a versatile stain used in various laboratory techniques. Below are detailed protocols for its application in Western blotting and histology.

Western Blot Staining

This compound is widely used for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes after transfer from a polyacrylamide gel. This allows for the visualization of protein bands and confirmation of a successful transfer before proceeding with immunoblotting.

Materials:

-

This compound staining solution (0.1% (w/v) this compound in 5% (v/v) acetic acid)

-

Deionized water

-

Destaining solution (e.g., Tris-buffered saline with Tween 20 (TBS-T) or Phosphate-buffered saline with Tween 20 (PBS-T))

-

Shaker

Protocol:

-

Post-Transfer Wash: After the electrophoretic transfer of proteins to the membrane, briefly wash the membrane with deionized water to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 1-5 minutes at room temperature with gentle agitation.

-

Destaining: Decant the staining solution (which can be reused) and wash the membrane with deionized water for 1-2 minutes to remove excess stain and reduce the background. Protein bands should appear as red bands against a white background.

-

Image Acquisition: At this stage, the membrane can be photographed or scanned to document the transfer efficiency.

-

Complete Destaining: To proceed with immunodetection, the this compound stain must be completely removed. Wash the membrane with several changes of destaining solution (TBS-T or PBS-T) until the red bands are no longer visible.

Histological Staining (Masson's Trichrome)

This compound can be used as a component of the Masson's trichrome stain, a classic histological technique used to differentiate collagen from other tissue components. In this method, this compound, in combination with acid fuchsin, stains cytoplasm, muscle, and keratin red.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Bouin's solution (optional, for mordanting)

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution (containing this compound)

-

Phosphomolybdic/phosphotungstic acid solution

-

Aniline blue or Light Green SF yellowish solution

-

1% Acetic acid solution

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.

-

-

Mordanting (Optional): For formalin-fixed tissues, mordanting in Bouin's solution at 56-60°C for 1 hour can improve staining quality. Wash thoroughly in running tap water to remove the yellow color.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black. Wash in running tap water.

-

Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. This will stain the cytoplasm, muscle, and keratin red. Rinse with distilled water.

-

Differentiation: Differentiate with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.

-

Collagen Staining: Stain with aniline blue or Light Green SF yellowish solution for 5-10 minutes to stain the collagen blue or green, respectively.

-

Final Rinse and Dehydration:

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene.

-

-

Mounting: Mount the coverslip with a suitable mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, keratin: Red

-

Collagen: Blue or Green

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood when handling the solid form.

-

In case of contact with skin or eyes, rinse thoroughly with water.

-

Dispose of this compound waste according to local regulations.

Conclusion

This compound is a valuable and versatile dye for staining applications in research. Its well-characterized chemical properties, particularly its solubility and reversible binding to proteins, make it an indispensable tool for techniques such as Western blotting. Furthermore, its role in established histological methods like Masson's trichrome highlights its utility in the visualization of tissue components. By following the detailed protocols and understanding the underlying staining mechanisms presented in this guide, researchers can effectively utilize this compound to obtain reliable and high-quality results in their scientific investigations.

References

- 1. Masson’s Trichrome staining for histology [protocols.io]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Buy this compound | 4548-53-2 [smolecule.com]

- 4. This compound | 4548-53-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. thescipub.com [thescipub.com]

- 7. Photocatalytic degradation of a diazo-dye in artificial seawater matrix: Optimization of UV/H2O2 process on the Ponceau S decolorization by using central composite design [eeer.org]

Ponceau SX vs. Ponceau S for Protein Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Ponceau S and Ponceau SX for the application of total protein staining on western blot membranes. The document outlines the chemical properties of each dye, presents detailed experimental protocols, and offers a comparative analysis to aid in the selection of the appropriate staining reagent for robust and reliable experimental outcomes.

Introduction to Ponceau Dyes in Protein Staining

Ponceau S is a widely utilized reversible stain in western blotting to confirm the efficiency of protein transfer from a polyacrylamide gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.[1][2] Its anionic nature allows it to bind to the positively charged amino groups and non-polar regions of proteins.[2][3] This interaction is transient and can be reversed with washing, leaving the proteins available for subsequent immunodetection.[1]

This compound, a related azo dye, is primarily known for its application as a colorant in food, drugs, and cosmetics.[4][5][6] While its chemical structure suggests a potential for protein binding similar to Ponceau S, its use and efficacy as a protein stain for western blotting are not well-documented in scientific literature. This guide will focus on the established characteristics of Ponceau S and draw theoretical comparisons to this compound where applicable.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of these dyes is crucial for their effective application. Both Ponceau S and this compound are anionic azo dyes, but they differ in their specific chemical structures, which influences their molecular weight and charge distribution.

| Property | Ponceau S | This compound |

| Synonyms | Acid Red 112, C.I. 27195 | FD&C Red No. 4, C.I. 14700, Food Red 1 |

| Chemical Formula | C22H12N4Na4O13S4[7] | C18H14N2Na2O7S2[4][8] |

| Molecular Weight | 760.57 g/mol [7][9][10] | 480.42 g/mol [4][6][8] |

| Appearance | Red to very dark red powder[7] | Red crystals or orange to brown to dark red powder[4][5][6] |

| Solubility | Soluble in water | Soluble in water; slightly soluble in ethanol[4] |

Mechanism of Action

The staining mechanism for Ponceau S is a well-understood electrostatic interaction. The negatively charged sulfonate groups of the dye bind to the positively charged amino groups of proteins, particularly lysine and arginine residues, as well as to non-polar regions.[2] This non-covalent binding is pH-dependent and is facilitated by an acidic environment, which is why staining solutions typically contain acetic acid. The reversibility of the staining is achieved by washing the membrane with a neutral or slightly alkaline buffer, which disrupts the electrostatic interactions and elutes the dye.

Theoretically, this compound, also an anionic azo dye with sulfonate groups, would operate via a similar mechanism of binding to positively charged and non-polar regions of proteins. However, without empirical data, its binding affinity, sensitivity, and reversibility in a western blotting context remain speculative.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following sections provide established protocols for Ponceau S staining. Due to the lack of specific literature, a protocol for this compound is not provided.

Preparation of Staining Solutions

Ponceau S Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

A commonly used and effective formulation for Ponceau S staining is a 0.1% solution in 5% acetic acid.[11] However, studies have shown that concentrations as low as 0.01% Ponceau S in 1% acetic acid can provide comparable protein detection sensitivity.[12][13]

To prepare 100 mL of a standard 0.1% Ponceau S solution:

-

Weigh out 100 mg of Ponceau S powder.[1]

-

Dissolve the powder in 95 mL of distilled water.[1]

-

Add 5 mL of glacial acetic acid.[1]

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[1]

Staining and Destaining Procedure for Western Blot Membranes

The following protocol is a general guideline for staining nitrocellulose or PVDF membranes with Ponceau S.

-

Post-Transfer Wash: After protein transfer, briefly wash the membrane with distilled water for about one minute with gentle agitation to remove any residual transfer buffer.[1][14]

-

Staining: Immerse the membrane completely in the Ponceau S staining solution. Incubate for 5 to 10 minutes at room temperature with gentle rocking.[3][12][15]

-

Washing: Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as red/pink bands against a white background.[1] This may take 1 to 5 minutes.[3]

-

Documentation: At this stage, the stained membrane can be photographed or scanned to maintain a permanent record of the total protein load in each lane.

-

Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. This is achieved by washing the membrane multiple times with your western blot washing buffer (e.g., TBS-T or PBS-T) for 5 minutes each time, until the protein bands are no longer visible.[1][3] Alternatively, a 0.1M NaOH solution can be used for rapid destaining (1-2 minutes).[12][14]

-

Blocking: After complete destaining, the membrane is ready for the blocking step of the western blotting procedure.[1][3]

Performance Characteristics of Ponceau S

Quantitative data on the performance of a staining reagent is critical for assessing its suitability for a given application.

| Parameter | Ponceau S | This compound |

| Detection Limit | Approximately 200-250 ng of protein per band.[3][16] Some studies suggest a detection limit of 16-31 ng for certain proteins.[17] | Not available in the context of protein staining. |

| Linear Dynamic Range | Considered to have a broader linear dynamic range than housekeeping proteins for total protein normalization. | Not available. |

| Reversibility | Easily reversible with water or buffer washes, which does not interfere with subsequent immunodetection.[1][2] | Not documented for protein staining. |

| Compatibility | Compatible with nitrocellulose and PVDF membranes.[1][2] Not suitable for nylon membranes due to their positive charge. | Not documented for protein staining. |

Visualization of Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflow for Ponceau S staining and a logical diagram comparing the two dyes based on available information.

Conclusion and Recommendations

Ponceau S is a well-established and reliable reversible stain for the verification of protein transfer in western blotting. Its properties, performance, and protocols are extensively documented, making it a standard choice in many research laboratories. The primary advantages of Ponceau S are its rapid staining, ease of reversibility, and compatibility with downstream immunodetection.

In contrast, while this compound shares chemical similarities with Ponceau S as an anionic azo dye, there is a significant lack of scientific literature supporting its use for total protein staining on membranes. Without established protocols and performance data, the use of this compound for this application would require extensive in-house validation.

Recommendation: For routine and reliable total protein staining on western blot membranes, Ponceau S is the recommended reagent due to its well-documented efficacy and established protocols. Researchers considering the use of this compound would need to undertake a thorough characterization of its staining properties, including sensitivity, linearity, and reversibility, to ensure it meets the requirements of their experimental system.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. conductscience.com [conductscience.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 4548-53-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. grokipedia.com [grokipedia.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. sysy.com [sysy.com]

- 12. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. researchgate.net [researchgate.net]

Understanding Ponceau S Binding to Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ponceau S, a widely used reversible stain for the detection of proteins on membranes. Delving into its core principles, this document details the chemical properties of Ponceau S, the mechanism of its binding to proteins, and its critical role in ensuring the accuracy and reliability of immunoassays such as Western blotting. This guide also offers detailed experimental protocols and quantitative data to aid researchers in optimizing their protein analysis workflows.

Core Principles of Ponceau S Staining

Ponceau S, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is a red anionic azo dye. Its utility in protein detection stems from its ability to reversibly bind to proteins immobilized on membranes like nitrocellulose and polyvinylidene difluoride (PVDF).[1]

The binding mechanism is primarily electrostatic. The negatively charged sulfonate groups of the Ponceau S dye interact with the positively charged amino groups of amino acids, such as lysine and arginine, present in the protein backbone. Additionally, non-covalent interactions with non-polar regions of the protein contribute to the binding.[1][2] This interaction results in the visualization of pink to red protein bands against a clear background, allowing for a quick assessment of protein transfer efficiency and distribution across the membrane.[3]

One of the key advantages of Ponceau S staining is its reversibility. The non-covalent nature of the binding allows the dye to be easily washed away from the proteins using water or buffer solutions, such as Tris-buffered saline with Tween 20 (TBST), without interfering with subsequent immunodetection steps.[4] This makes it an invaluable tool for total protein normalization in Western blotting, often considered more reliable than using housekeeping proteins whose expression may vary under certain experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to Ponceau S staining, providing a reference for experimental design and interpretation.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₂H₁₂N₄Na₄O₁₃S₄ | [5] |

| Molecular Weight | 760.6 g/mol | [5] |

| Absorption Maximum | 520 nm | [5] |

| Typical Concentration | 0.1% (w/v) in 5% (v/v) acetic acid is most common. However, concentrations as low as 0.01% Ponceau S in 1% acetic acid have shown comparable sensitivity.[6] | [6] |

| Detection Limit | Approximately 100-200 ng of protein per band.[1][7] | [1][7] |

| Staining Time | 1-10 minutes.[4][7][8] | [4][7][8] |

| Destaining Time | A few minutes with water or buffer washes.[4] | [4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of Ponceau S staining solution and the staining/destaining procedure for membranes.

Preparation of Ponceau S Staining Solution

Standard Solution (0.1% Ponceau S in 5% Acetic Acid):

-

Weigh 0.1 g of Ponceau S powder.

-

Dissolve the powder in 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[8]

Note: Studies have shown that a more dilute and cost-effective solution of 0.01% Ponceau S in 1% acetic acid can provide similar protein detection sensitivity.[6]

Staining and Destaining Protocol for Western Blot Membranes

-

Post-Transfer Wash: After transferring proteins from the gel to the membrane (nitrocellulose or PVDF), briefly rinse the membrane with deionized water for about one minute to remove any residual transfer buffer.[8]

-

Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[1][7][9]

-

Washing: Remove the staining solution (which can be reused) and wash the membrane with several changes of deionized water until the protein bands are clearly visible against a faint background.[4][8] Avoid prolonged washing as it can lead to destaining of the protein bands.[9]

-

Imaging: At this stage, the membrane can be photographed or scanned to create a permanent record of the total protein load in each lane. This image is crucial for total protein normalization.

-

Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. This is achieved by washing the membrane with multiple changes of TBST or deionized water for 5 minutes each, until the red stain is no longer visible.[3] Alternatively, a 0.1 M NaOH solution can be used for rapid destaining.[4][9]

-

Blocking: After complete destaining, the membrane is ready for the standard blocking step of the Western blot procedure.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the Western blotting process, highlighting the critical quality control step involving Ponceau S staining.

The diagram above outlines the sequential stages of a Western blot experiment. Ponceau S staining serves as a crucial checkpoint after the protein transfer step to verify the efficiency of the transfer and to quantify the total protein loaded in each lane before proceeding to the antibody incubation steps.

This diagram illustrates the two primary modes of interaction between Ponceau S and proteins: electrostatic attraction between the negatively charged dye and positively charged amino acid residues, and non-covalent binding to non-polar regions of the protein. These interactions lead to the formation of a reversible complex, allowing for the visualization of protein bands.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. stainsfile.com [stainsfile.com]

- 6. researchgate.net [researchgate.net]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

Ponceau SX as a pH Indicator in Biological Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau SX, a synthetic azo dye, is a versatile tool in various scientific applications. While traditionally recognized for its use as a food colorant and a stain in histology, its properties as a pH indicator offer significant potential in biological assays. This technical guide provides a comprehensive overview of this compound's characteristics as a pH indicator and detailed methodologies for its application in research settings, particularly in cell culture and enzyme kinetics. Understanding the principles of its colorimetric changes in response to pH fluctuations allows for its effective use in monitoring the health of cell cultures and the progress of biochemical reactions.

Core Principles of this compound as a pH Indicator

This compound exhibits a distinct color change in response to shifts in hydrogen ion concentration. In acidic environments, the dye appears red, while in alkaline conditions, it transitions to a yellow or orange hue.[1] This change is attributed to alterations in the electronic structure of the molecule as it gains or loses protons, which in turn affects its absorption of light in the visible spectrum.

While specific quantitative data for the pKa and a detailed pH transition range of this compound are not extensively documented in readily available literature, its general colorimetric properties suggest its utility for visually monitoring significant pH shifts in biological solutions. The typical transition range for pH indicators spans approximately two pH units.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [1] |

| Molecular Weight | 480.42 g/mol | [3] |

| Appearance | Red crystals or powder | [1] |

| Solubility | Soluble in water | [4] |

| Absorption Maximum (in 0.02 M ammonium acetate) | 500 nm | [1] |

| Color in Acidic Solution | Red | [1] |

| Color in Alkaline Solution | Yellow/Orange | [1] |

Experimental Protocols

The following sections provide detailed protocols for utilizing this compound as a pH indicator in common biological assays. These protocols are designed to be adaptable to specific experimental needs.

Monitoring pH in Cell Culture Media

Maintaining a stable pH is critical for optimal cell growth and viability. Phenol red is a commonly used pH indicator in cell culture media; however, this compound can serve as an alternative for visual monitoring, especially in custom media formulations.

Objective: To visually assess the pH of cell culture media during routine maintenance.

Materials:

-

This compound stock solution (0.1% w/v in deionized water)

-

Cell culture medium

-

Sterile pipettes and tubes

-

pH meter for calibration

Protocol:

-

Preparation of this compound-containing Medium:

-

Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of this compound powder in 100 mL of deionized water.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Aseptically add the sterile this compound stock solution to the cell culture medium to a final concentration of 1-5 mg/L. The optimal concentration may need to be determined empirically to achieve a clear color change without causing cytotoxicity.

-

-

Visual pH Monitoring:

-

Observe the color of the this compound-containing medium during cell culture incubation.

-

A change from the initial red-orange color toward a more pronounced red indicates an acidic shift, often due to cellular metabolism.

-

A shift towards yellow or a lighter orange may suggest an increase in pH.

-

-

Calibration (Optional but Recommended):

-

To correlate the color with specific pH values, prepare a set of standards.

-

Aseptically aliquot the this compound-containing medium into sterile tubes.

-

Adjust the pH of each aliquot to a known value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using sterile, dilute HCl or NaOH.

-

Use these color standards as a visual reference to estimate the pH of your cell cultures.

-

Workflow for Monitoring Cell Culture pH with this compound

References

The Histological Applications of Ponceau S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S, a vibrant red anionic azo dye, is a versatile tool in the life sciences laboratory. While widely recognized for its utility in assessing protein transfer efficiency on western blot membranes, its applications in histology, though less common, are significant.[1] This technical guide provides an in-depth exploration of the core histological applications of Ponceau S, focusing on its use as a differential stain for connective tissues. We will delve into the staining mechanism, provide detailed experimental protocols, present relevant data in a structured format, and visualize experimental workflows.

Core Principles and Chemical Properties

Ponceau S, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, functions as an acid dye in histological preparations.[1] Its anionic nature allows it to bind to positively charged components within tissue sections, primarily proteins.[2]

The primary histological application of Ponceau S is as a substitute for acid fuchsin in trichrome staining methods, most notably in variations of the Van Gieson stain.[3][4] This technique is designed to differentiate collagen from other tissue components, such as muscle and cytoplasm.[4][5]

The staining mechanism in the Van Gieson method is based on the principle of selective permeability and molecular size. The staining solution is a mixture of a small molecule, picric acid, and a larger dye molecule, in this case, Ponceau S. Picric acid rapidly penetrates all tissue components, imparting a yellow color. Subsequently, the larger Ponceau S molecules are thought to displace the picric acid from the more porous collagen fibers, staining them a brilliant red. Muscle and cytoplasm, being denser, retain the yellow picric acid.[4][5]

Table 1: Chemical and Physical Properties of Ponceau S

| Property | Value | Reference(s) |

| C.I. Number | 27195 | [3] |

| Chemical Formula | C22H12N4Na4O13S4 | [3] |

| Molecular Weight | 760.6 g/mol | [3] |

| Color | Red | [3] |

| Solubility (Aqueous) | Soluble | [3] |

| Solubility (Ethanol) | Soluble | [3] |

| Absorption Maximum | 520, 352 nm | [3] |

Histological Staining Protocols

The most well-documented histological application of Ponceau S is in a modification of the Van Gieson stain, often referred to as the Curtis method.[5]

Preparation of Staining Solutions

1. 1% Ponceau S Stock Solution:

-

Ponceau S (C.I. 27195): 1.0 g[5]

-

Distilled water: 100.0 ml[5]

-

Dissolve the Ponceau S powder in the distilled water.

2. Curtis Stain Solution:

-

Saturated aqueous picric acid: 90.0 ml[5]

-

1% Ponceau S stock solution: 10.0 ml[5]

-

Glacial acetic acid: 10.0 ml[5]

-

Mix the components thoroughly. This solution should be prepared fresh.

3. Celestin Blue Solution (for nuclear counterstaining):

-

5% Ammonium ferric sulfate (iron alum): 100 ml[5]

-

Celestin Blue (C.I. 51050): 0.5 g[5]

-

Add the Celestin Blue to the ammonium ferric sulfate solution and boil for 3 minutes. Allow to cool and then filter. Store refrigerated.[5]

4. Hematoxylin Solution (e.g., Mayer's or Harris'):

-

Use a standard formulation as per laboratory protocol.

Staining Procedure for Paraffin-Embedded Sections (Curtis Method)

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through descending grades of alcohol to water (100%, 95%, 70% ethanol, 2 minutes each).

-

Rinse in distilled water.[5]

-

-

Nuclear Staining:

-

Collagen Staining:

-

Flood the sections with the Curtis stain solution and incubate for 5 minutes.[5]

-

-

Dehydration and Mounting:

Expected Results

-

Nuclei: Blue to black[5]

-

Collagen: Bright red[5]

-

Cytoplasm, muscle, fibrin, and red blood cells: Yellow[5]

Quantitative Data and Performance Characteristics

While extensive quantitative data for the histological use of Ponceau S is not as readily available as for its application in western blotting, some key performance characteristics have been noted.

Table 2: Performance Characteristics of Ponceau S in Histology

| Characteristic | Observation | Reference(s) |

| Fading | Fades less than acid fuchsin in the Van Gieson stain. | [3] |

| Fiber Staining | May not demonstrate fine collagen fibers as effectively as acid fuchsin. | [3][6] |

| Concentration in Staining Solution | Typically used at a final concentration of 0.1% in the Curtis stain formulation. | [5] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the Curtis method of Van Gieson staining with Ponceau S and the logical relationship of the staining principles.

Troubleshooting

While the Curtis method is robust, issues can arise.

Table 3: Troubleshooting Ponceau S Histological Staining

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Red Staining of Collagen | - Old or improperly prepared Curtis Stain solution.- Insufficient staining time. | - Prepare fresh Curtis Stain solution.- Increase staining time in Curtis Stain solution incrementally. |

| Poor Differentiation (Yellow Collagen) | - Excessive time in dehydrating alcohols, which can remove the Ponceau S. | - Dehydrate rapidly.[5] |

| Overly Intense Red Staining | - Section thickness is too great.- Staining time is too long. | - Ensure sections are cut at the recommended 4-5 microns.[4]- Reduce the staining time in the Curtis Stain solution. |

| Faded Staining After Mounting | - Ponceau S is known to fade, although less so than acid fuchsin.[3] | - Document stained slides promptly.- Store slides in the dark. |

Conclusion

Ponceau S serves as a valuable and effective substitute for acid fuchsin in the Van Gieson method for the histological differentiation of collagen. Its primary advantages include reduced fading and straightforward application. While its use in histology is not as widespread as in molecular biology, the Curtis method provides a reliable protocol for researchers, pathologists, and drug development professionals seeking to visualize and assess collagen deposition in tissue sections. By understanding the principles of this staining technique and adhering to optimized protocols, high-quality and reproducible results can be achieved.

References

An In-depth Technical Guide to Ponceau S in Western Blotting: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ponceau S, a widely used reversible stain in Western blotting. It covers the historical context of its application, the underlying biochemical principles, detailed experimental protocols, and its role in ensuring data quality and normalization.

Discovery and Historical Context

Ponceau S, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is an anionic azo dye.[1] Its application for staining proteins on membranes was first reported by Salinovich and Montelaro in 1986, offering a significant advancement in the Western blotting workflow.[2][3] Prior to this, researchers had limited options for quickly verifying the efficiency of protein transfer from a gel to a membrane. The introduction of Ponceau S provided a rapid, simple, and reversible method to visualize transferred proteins, allowing for immediate quality control before proceeding with the more time-consuming and expensive immunodetection steps.[1][4][5]

Mechanism of Action

Ponceau S is a negative stain that binds to proteins through two primary mechanisms:

-

Electrostatic Interactions: The negatively charged sulfonate groups of the dye interact with the positively charged amino groups of amino acid residues, such as lysine and arginine, on the protein surface.[1][2]

-

Non-covalent Binding: The dye also binds to non-polar, hydrophobic regions of proteins.[1][6]

This binding is pH-dependent and occurs under acidic conditions, which is why the staining solution typically includes an acid like acetic acid. The interactions are reversible, allowing the stain to be easily washed away with a neutral or slightly basic buffer, or even water, without significantly affecting the protein structure or subsequent antibody binding.[1][7]

Key Applications in Western Blotting

The primary applications of Ponceau S staining in the Western blotting workflow include:

-

Verification of Protein Transfer: It provides a quick visual confirmation that proteins have successfully transferred from the gel to the membrane.[1][8] Researchers can assess the uniformity of the transfer across the entire blot and identify potential issues like air bubbles or incomplete contact.[1]

-

Assessment of Sample Loading: By visualizing the total protein in each lane, researchers can get a qualitative or semi-quantitative assessment of whether equal amounts of protein were loaded.[9] This is a crucial step for ensuring the validity of subsequent protein expression analysis.

-

Troubleshooting: Staining patterns can reveal problems that occurred during gel electrophoresis or transfer, such as smeared bands, which might indicate issues with the sample buffer or gel preparation.[4]

-

Total Protein Normalization: In quantitative Western blotting, Ponceau S staining can be used as a loading control, where the signal from the target protein is normalized to the total protein in that lane.[10][11] This is often considered a more reliable method than using housekeeping proteins, whose expression can sometimes vary between samples.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with Ponceau S staining.

| Parameter | Value | Notes | Source(s) |

| Limit of Detection | 100 - 200 ng | This is the minimum amount of a single protein band that can be reliably detected. Sensitivity can be influenced by the type of membrane and the specific protein. | [3][6][8] |

| Common Staining Concentration | 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid | This is the most widely used formulation, providing a good balance of signal intensity and ease of destaining. | [1][4] |

| Effective Staining Concentration Range | 0.001% to 2% (w/v) | Studies have shown that a wide range of Ponceau S concentrations can be effective, with lower concentrations being more cost-effective. | [2][10] |

| Recommended Low-Cost Formulation | 0.01% (w/v) Ponceau S in 1% (v/v) acetic acid | This formulation has been shown to offer comparable sensitivity to more concentrated solutions. | [1][10] |

| Spectrophotometric Detection | 529 nm | When proteins stained with Ponceau S are solubilized in dimethyl sulfoxide (DMSO), the absorbance can be measured at this wavelength for quantification. | [7] |

Detailed Experimental Protocols

Below are standardized protocols for Ponceau S staining and destaining of nitrocellulose or PVDF membranes.

5.1. Preparation of Staining Solution

-

Standard Solution (0.1% Ponceau S in 5% Acetic Acid):

-

Weigh 0.1 g of Ponceau S powder.

-

Add 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Stir until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[4]

-

5.2. Staining Protocol

-

Post-Transfer Wash: After completing the protein transfer, briefly rinse the membrane in deionized water for 1-5 minutes to remove residual transfer buffer.[4][12]

-

Staining: Immerse the membrane in the Ponceau S staining solution in a clean container. Ensure the membrane is fully submerged.[13]

-

Incubation: Agitate the container gently on an orbital shaker for 1-10 minutes at room temperature.[3][4] Protein bands should become visible as red or pink lines.

-

Background Rinse: Pour off the Ponceau S solution (which can be reused multiple times) and rinse the membrane with deionized water until the protein bands are clearly visible against a faint background.[4][9] Avoid excessive washing as it can destain the protein bands.

-

Imaging: At this point, the membrane can be photographed or scanned to create a permanent record of the total protein profile.

5.3. Destaining Protocol

-

Wash Buffer: To completely remove the stain before immunodetection, wash the membrane with Tris-Buffered Saline with Tween-20 (TBS-T) or a similar wash buffer.[4]

-

Agitation: Perform 2-3 washes for 5 minutes each with gentle agitation.[6]

-

Verification: The membrane should appear completely destained, with no visible red or pink coloration.

-

Alternative Destaining: For more stubborn staining, a brief wash with a 0.1M NaOH solution can be used, followed by several rinses with deionized water.[3][6]

Visualizations

6.1. Western Blotting Workflow with Ponceau S Staining

Caption: Western Blotting workflow highlighting the Ponceau S staining step.

6.2. Logical Workflow for Troubleshooting with Ponceau S

Caption: Logical framework for troubleshooting Western blot issues using Ponceau S.

Advantages and Limitations

Advantages:

-

Speed and Simplicity: The staining and destaining procedures are very rapid, often taking only a few minutes.[1]

-

Cost-Effective: Ponceau S powder is inexpensive, and the solutions are easy to prepare and can be reused.[1]

-

Reversibility: The stain can be completely removed, leaving the proteins available for subsequent immunodetection without interference.[1]

Limitations:

-

Lower Sensitivity: Compared to other staining methods like Coomassie Brilliant Blue, silver staining, or fluorescent stains, Ponceau S is less sensitive.[4][8] It may not be suitable for detecting very low-abundance proteins.

-

Not for Nylon Membranes: Ponceau S binds strongly and irreversibly to positively charged nylon membranes, making it unsuitable for this type of membrane.[2][6]

-

Incompatibility with Fluorescent Detection: Residual Ponceau S can cause autofluorescence, which may interfere with downstream fluorescent Western blotting detection.[5]

References

- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. conductscience.com [conductscience.com]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Stain Free Total Protein Staining is a Superior Loading Control to β-Actin for Western Blots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Ponceau SX in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Ponceau SX, a synthetic red azo dye, in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. The guide includes a summary of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general solubility testing workflow.

Core Data: Solubility of this compound

The solubility of a compound is a critical physical property that dictates its application in various experimental and formulation contexts. This compound, also known as FD&C Red No. 4, exhibits varying degrees of solubility in different solvents, primarily influenced by the polarity of the solvent and the solute-solvent interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in key laboratory solvents. It is important to note that temperature can significantly impact solubility, and the provided data should be considered within the specified conditions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 130.4 g/L[1][2] | 30 | This compound is readily soluble in water.[3][4] |

| Ethanol | C₂H₅OH | Slightly soluble[2][3] | Not Specified | Often described as sparingly soluble.[5] |

| Methanol | CH₃OH | Data not available | - | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | - | - |

| Acetone | (CH₃)₂CO | Data not available | - | - |

| Vegetable Oils | N/A | Insoluble[3] | Not Specified | - |

Note: For the related compound Ponceau 4R, the solubility in ethanol is reported as 0.9 g/L. While not directly applicable to this compound, it provides a potential order of magnitude for its low solubility in ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific applications. Below are detailed methodologies for two common experimental approaches for determining the solubility of a colored compound like this compound.

Spectrophotometric Method

This method is highly suitable for colored compounds as it relies on the principle of light absorption (Beer-Lambert Law).

Objective: To determine the saturation solubility of this compound in a given solvent by measuring the absorbance of a saturated solution.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known mass of this compound powder (e.g., 100 mg) and dissolve it in a known volume of the solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.

-

-

Creation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound (approximately 500 nm) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a centrifuge tube or flask. The amount should be more than what is expected to dissolve to ensure saturation.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature using a vortex mixer or magnetic stirrer to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the mixture at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.45 µm).

-

-

-

Analysis of the Saturated Solution:

-

Carefully take a known volume of the clear supernatant (from centrifugation) or the filtrate.

-

Dilute the sample with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at that temperature.

-

Gravimetric Method

This method involves the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials and Equipment:

-

This compound powder

-

Solvent of interest

-

Conical flask or beaker

-

Filtration apparatus (filter paper, funnel)

-

Evaporating dish

-

Oven

-

Analytical balance

-

Magnetic stirrer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Stir the mixture at a constant temperature for an extended period to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Filter the saturated solution to remove any undissolved solid.

-

-

Measurement and Evaporation:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent by placing the evaporating dish in an oven at a temperature below the decomposition point of this compound but sufficient to evaporate the solvent.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, dry the evaporating dish containing the this compound residue in the oven to a constant weight.

-

Allow the dish to cool in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue to find the mass of the dissolved this compound.

-

The solubility can be expressed as grams of solute per volume of solvent used or grams of solute per 100 g of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

This guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. For highly specific applications, it is recommended to perform solubility tests under the exact experimental conditions to be used.

References

Methodological & Application

Application Notes and Protocols: Ponceau S Staining for PVDF Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a rapid and reversible staining method used to visualize protein bands on polyvinylidene fluoride (PVDF) membranes following electrophoretic transfer.[1][2] This anionic azo dye binds to the positively charged amino groups and non-polar regions of proteins, producing distinct reddish-pink bands against a clear background.[1][2] Its primary application in Western blotting is to provide a quick visual confirmation of the efficiency of protein transfer from the gel to the membrane before proceeding with immunodetection.[3][4] The reversible nature of the stain is a key advantage, as it can be completely removed from the membrane, ensuring no interference with subsequent antibody binding and detection steps.[1]

Principle of Staining

Ponceau S is a negatively charged stain that electrostatically and non-covalently interacts with the positively charged amino acid residues (like lysine and arginine) and non-polar regions within the proteins transferred to the PVDF membrane.[1][2] The acidic environment of the staining solution facilitates this binding. The staining is transient and can be reversed by washing the membrane with water or a mild buffer solution, which disrupts these weak interactions and elutes the dye.[5]

Key Applications and Advantages

-

Verification of Protein Transfer: Quickly assess the efficiency and uniformity of protein transfer from the electrophoresis gel to the PVDF membrane.[4] This helps in identifying issues like incomplete transfer, air bubbles, or uneven gel contact.

-

Loading Control Alternative: Ponceau S staining can serve as a loading control by visualizing the total protein in each lane, which can be used for normalization in semi-quantitative immunoblotting.[1]

-

Rapid and Simple: The staining and destaining procedures are fast, typically completed within minutes, allowing for a swift workflow.[1]

-

Cost-Effective: The reagents for Ponceau S staining are inexpensive, making it an economical choice for routine laboratory use.[1]

-

Reversible: The stain does not permanently alter the proteins and can be completely washed off, leaving the proteins available for subsequent immunodetection.[1]

Data Presentation

Table 1: Ponceau S Staining Solution Formulations

| Component | Concentration (w/v or v/v) | Purpose |

| Ponceau S Powder | 0.1% - 2% (w/v) | The staining agent that binds to proteins. |

| Acetic Acid | 1% - 5% (v/v) | Provides the acidic environment for optimal protein binding. |

| Distilled Water | To final volume | Solvent for the staining solution. |

A common and effective formulation is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[6][7]

Table 2: Typical Protocol Timings for PVDF Membranes

| Step | Duration | Notes |

| Initial Rinse (Optional) | 1 minute | A brief wash with distilled water can remove residual transfer buffer.[6] |

| Staining | 5 - 15 minutes | Incubate the membrane in Ponceau S solution with gentle agitation.[3][8] |

| Destaining (Wash) | 1 - 5 minutes | Wash with distilled water until protein bands are clearly visible against a faint background.[3] |

| Documentation | Immediate | Capture an image of the stained membrane as the stain can fade over time. |

| Complete Destaining | 5 - 15 minutes | Thoroughly wash with TBST or distilled water until the stain is no longer visible before blocking.[3] |

Experimental Protocols

1. Preparation of 0.1% (w/v) Ponceau S Staining Solution in 5% (v/v) Acetic Acid

To prepare 100 mL of staining solution:

-

Weigh out 0.1 g of Ponceau S powder.[7]

-

In a separate container, add 5 mL of glacial acetic acid to 95 mL of distilled water to create a 5% acetic acid solution.[7]

-

Add the 0.1 g of Ponceau S powder to the 100 mL of 5% acetic acid solution.

-

Mix thoroughly until the Ponceau S powder is completely dissolved.

-

Store the solution at room temperature.[7]

2. Ponceau S Staining Protocol for PVDF Membranes

-

Post-Transfer Rinse (Optional): After completing the protein transfer, briefly rinse the PVDF membrane with distilled water for about 1 minute to remove any residual transfer buffer components.[6]

-

Staining: Place the PVDF membrane in a clean container and add a sufficient volume of Ponceau S staining solution to fully submerge the membrane. Incubate for 5-15 minutes at room temperature with gentle agitation.[3][8]

-

Washing and Visualization: Discard the staining solution. Wash the membrane with distilled water for 1-5 minutes, or until the protein bands appear as distinct reddish-pink lines against a lighter background.[3] Avoid over-washing as it can lead to faint bands.

-

Documentation: Immediately document the staining results by scanning or photographing the membrane. The stain intensity can diminish over time.

-

Complete Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. Wash the membrane with several changes of Tris-buffered saline with 0.1% Tween 20 (TBST) or distilled water for 5-10 minutes each, until the membrane is free of any red coloration.[3] The blocking step in Western blotting will also help in removing any residual stain.

-

Proceed to Blocking: Once the stain is completely removed, the membrane is ready for the blocking step of the Western blotting protocol.

Mandatory Visualization

Caption: Workflow for Ponceau S staining of PVDF membranes.

References

- 1. conductscience.com [conductscience.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. med.wmich.edu [med.wmich.edu]

Application Notes and Protocols: Detailed Ponceau S Staining Procedure for Nitrocellulose Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a rapid, reversible, and easy-to-use protein stain widely employed in molecular biology to visualize protein bands on nitrocellulose and PVDF membranes after electrophoretic transfer in Western blotting.[1][2] This staining technique serves as a crucial checkpoint to assess the efficiency of protein transfer from the gel to the membrane before proceeding with immunodetection.[3][4][5] The stain binds to the positively charged amino groups and non-polar regions of proteins, resulting in reddish-pink protein bands against a clear background.[1] Its reversible nature allows for subsequent immunoblotting as the stain can be completely washed away without interfering with antibody-antigen interactions.[2][3]

Principle of Staining

Ponceau S is a negatively charged diazo dye. In an acidic environment, it binds to the positively charged amino acid residues (like lysine and arginine) and non-covalently to non-polar regions of proteins.[1] This interaction is transient, and the stain can be easily removed by washing the membrane with water or a mild detergent solution, such as TBS-T, making it compatible with downstream applications like Western blotting.[3]

Materials and Reagents

-

Nitrocellulose membrane with transferred proteins

-

Ponceau S powder (Acid Red 112)

-

Glacial Acetic Acid

-

Deionized or distilled water

-

Tris-buffered saline with Tween 20 (TBS-T) or Phosphate-buffered saline with Tween 20 (PBS-T)

-

Shallow plastic container (large enough to hold the membrane)

-

Orbital shaker

-

Imaging system (scanner or camera)

Preparation of Staining Solution

A 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid is the most common and recommended formulation for optimal protein detection.[3][4]

To prepare 100 mL of Ponceau S Staining Solution:

-

Weigh out 0.1 g of Ponceau S powder.[4]

-

In a separate container, prepare a 5% acetic acid solution by adding 5 mL of glacial acetic acid to 95 mL of deionized or distilled water.[3][4]

-

Add the 0.1 g of Ponceau S powder to the 100 mL of 5% acetic acid solution.[4]

-

Mix thoroughly until the powder is completely dissolved.